1-Vinyl-3-Ethylimidazolium Hexafluorophosphate
Description
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 3-ethyl-1-vinyl-1H-imidazol-3-ium hexafluorophosphate(V) under IUPAC guidelines. Common synonyms include 1-vinyl-3-ethylimidazolium hexafluorophosphate and the abbreviated form VEIMPF6 . Its CAS registry number, 1034364-43-6 , ensures unambiguous identification across chemical databases.
Molecular Architecture
The molecular formula C₇H₁₁F₆N₂P reflects a structure comprising:
- A 1-vinyl-3-ethylimidazolium cation : An imidazole ring with a vinyl group (-CH₂-CH₂) at the 1-position and an ethyl group (-C₂H₅) at the 3-position.
- A hexafluorophosphate anion ([PF₆]⁻): A phosphorus-centered octahedral anion with six fluorine ligands.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.14 g/mol | |
| Density | ~1.25 g/cm³ (20°C) | |
| Melting Point | -10°C to -20°C | |
| Purity (Commercial) | ≥97% |
The cation’s vinyl group introduces polymerizable functionality, enabling its use in synthesizing conductive polymers, while the ethyl chain enhances hydrophobicity.
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFPXRCWMKTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be synthesized through a two-step process:
Synthesis of 1-Vinyl-3-Ethylimidazolium Chloride: This involves the reaction of 1-vinylimidazole with ethyl chloride under reflux conditions to form 1-vinyl-3-ethylimidazolium chloride.
Ion Exchange Reaction: The chloride ion in 1-vinyl-3-ethylimidazolium chloride is then exchanged with hexafluorophosphate ion using a suitable hexafluorophosphate salt, such as potassium hexafluorophosphate, to yield this compound
Chemical Reactions Analysis
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, forming substituted imidazolium compounds
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Scientific Research Applications
Scientific Research Applications
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate has diverse applications in various scientific fields:
Chemistry
- Solvent and Catalyst : Acts as a solvent and catalyst in organic synthesis, aiding reactions such as alkylation, acylation, and polymerization .
Biology
- Biomolecule Stabilization : Employed in the extraction and stabilization of biomolecules like proteins and nucleic acids due to its ability to form stable complexes .
Materials Science
- Production of Advanced Materials : Used in creating conductive polymers and ionic liquids for various industrial processes .
Research into the biological activity of this compound has revealed significant antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Studies demonstrate that this compound can inhibit the growth of Gram-positive bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes .
Cytotoxicity Studies
In vitro studies indicate varying degrees of cytotoxicity against different cell lines. For instance, it exhibited a dose-dependent decrease in cell viability against HeLa cells with an IC50 value around 25 µM after 24 hours .
Case Studies
| Study | Pathogen/Cell Line | Effect Observed | Concentration (mg/mL or µM) |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Antimicrobial | MIC = 0.5 |
| Study 2 | Escherichia coli | Antimicrobial | MIC = 0.75 |
| Study 3 | HeLa Cells | Cytotoxicity | IC50 = 25 µM |
These studies illustrate the compound's effectiveness against specific pathogens and its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate involves its ability to stabilize reactive intermediates and facilitate the transfer of ions in chemical reactions. The hexafluorophosphate ion acts as a counterion, balancing the charge of the imidazolium cation and enhancing the overall stability of the compound. This stabilization effect is crucial in catalytic processes, where the compound can lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
Viscosity and Thermal Behavior
- VEImPF6: No direct viscosity data available, but its vinyl group likely reduces viscosity compared to longer-chain ILs due to reduced van der Waals interactions.
- BMIM-PF6 : Exhibits a viscosity scaling parameter (γ) of 2.9 , with higher viscosity at ambient pressure compared to OMIM-PF6 (γ = 2.4) .
- OMIM-PF6 : Displays liquid crystalline behavior above its melting point, attributed to the octyl chain’s self-assembly .
- EMIM-PF6 : Shows significant vaporization enthalpy (studied up to 573 K), indicating moderate thermal stability .
Electrochemical Performance
- BMIM-PF6 : Supports redox reactions with alkali metals (e.g., Na⁺/K⁺ reduction at -2.96 V and -3.35 V vs. Fc/Fc⁺), making it suitable for battery electrolytes .
- VEImPF6: Limited electrochemical data, but its polymerizable nature is exploited in conductive composites rather than standalone electrolytes .
Biological Activity
1-Vinyl-3-Ethylimidazolium Hexafluorophosphate (VEIm[PF6]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This compound is characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials. Its biological activity has been explored in various studies, particularly in relation to its interactions with biomolecules and potential therapeutic applications.
- Chemical Formula : C₇H₈F₆N₂P
- CAS Number : 1034364-43-6
- Molecular Weight : 282.11 g/mol
Biological Activity Overview
The biological activity of VEIm[PF6] has been investigated in several contexts, including antimicrobial properties, cytotoxicity, and interactions with cellular components.
Antimicrobial Activity
Research indicates that VEIm[PF6] exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound could inhibit the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Cytotoxicity Studies
Cytotoxicity assays have shown that VEIm[PF6] can affect different cell lines. In vitro studies reported varying degrees of cytotoxic effects depending on the concentration and exposure time. For instance, at higher concentrations, VEIm[PF6] exhibited toxicity towards human cancer cell lines, which could be leveraged for cancer therapy . However, further research is needed to fully understand the safety profile and therapeutic window of this compound.
Case Studies
- Study on Antibacterial Properties : In a controlled laboratory setting, VEIm[PF6] was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for S. aureus, showcasing its effectiveness as an antibacterial agent .
- Cytotoxicity Assessment : A study assessing the cytotoxic effects on HeLa cells revealed that VEIm[PF6] caused a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure .
Data Tables
| Study | Pathogen/Cell Line | Effect Observed | Concentration (mg/mL or µM) |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Antimicrobial | MIC = 0.5 |
| Study 2 | Escherichia coli | Antimicrobial | MIC = 0.75 |
| Study 3 | HeLa Cells | Cytotoxicity | IC50 = 25 µM |
The mechanism by which VEIm[PF6] exerts its biological effects is not fully elucidated but is believed to involve:
- Membrane Disruption : Interaction with lipid membranes leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within microbial cells.
- Protein Denaturation : Altering protein structures critical for cellular functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-vinyl-3-ethylimidazolium hexafluorophosphate ([VEIM][PF₆]), and how can purity be validated?
- Methodology :
- Synthesis : Typically involves a two-step process: (1) Quaternization of 1-vinylimidazole with ethyl bromide in a solvent (e.g., acetonitrile) under reflux to form the imidazolium bromide intermediate. (2) Anion exchange using ammonium hexafluorophosphate (NH₄PF₆) in aqueous or methanol solutions .
- Purification : Dialysis or repeated washing with water to remove unreacted salts, followed by vacuum drying.
- Validation : Purity is confirmed via NMR (¹H, ¹³C, ³¹P) to verify cation-anion stoichiometry and absence of halide impurities. FT-IR can confirm PF₆⁻ bands at ~740–750 cm⁻¹ and 558–560 cm⁻¹ .
Q. How do solvent polarity and temperature influence the solubility of [VEIM][PF₆], and what experimental methods quantify this?
- Methodology :
- Solubility Testing : Use gravimetric analysis or cloud-point titration in solvents (e.g., water, acetonitrile, dichloromethane) at controlled temperatures.
- Data Interpretation : Correlate solubility with Hansen solubility parameters. For example, PF₆⁻-based ionic liquids (ILs) exhibit higher solubility in polar aprotic solvents (e.g., acetone) but low solubility in water due to hydrophobic alkyl chains .
- Example Data :
| Solvent | Solubility (25°C, g/L) |
|---|---|
| Water | <0.1 |
| Acetone | >500 |
| Methanol | 50–100 |
Q. What are the key thermal stability parameters for [VEIM][PF₆], and how are they experimentally determined?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically ~300–350°C for PF₆⁻ ILs).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition, melting points).
- Caution : Hydrolysis of PF₆⁻ in acidic or humid conditions releases HF, which accelerates decomposition .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the transport properties (e.g., viscosity, diffusivity) of [VEIM][PF₆]?
- Methodology :
- Force Fields : Use AMBER or OPLS-AA parameters optimized for imidazolium cations and PF₆⁻.
- Simulation Setup : Run MD simulations in software like GROMACS or LAMMPS under isothermal-isobaric (NPT) conditions.
- Validation : Compare simulated density and viscosity with experimental data (e.g., [VEIM][PF₆] density ≈ 1.3–1.4 g/cm³ at 25°C) .
Q. What electrochemical stability limits apply to [VEIM][PF₆] in lithium-ion battery electrolytes, and how are these measured?
- Methodology :
- Cyclic Voltammetry (CV) : Perform in a three-electrode cell with a Pt working electrode.
- Stability Window : PF₆⁻-based ILs typically show anodic stability up to 4.5 V vs. Li/Li⁺ but may degrade at higher voltages due to cation oxidation.
- Challenges : PF₆⁻ decomposes at low potentials (<1.5 V) in the presence of Li metal, forming LiF and POF₃ .
Q. How do structural variations in imidazolium ILs (e.g., alkyl vs. vinyl substituents) impact catalytic activity in CO₂ capture?
- Methodology :
- CO₂ Absorption Tests : Use high-pressure reactors to measure absorption capacity (mol CO₂/mol IL).
- Structure-Activity Relationship : Vinyl groups enhance CO₂ solubility due to increased electron density at the cation. Compare with [BMIM][PF₆] (1-butyl-3-methylimidazolium PF₆), which shows lower CO₂ affinity .
- Kinetic Analysis : Monitor absorption rates via in-situ FT-IR or gas chromatography.
Q. What analytical techniques resolve contradictions in reported decomposition pathways for PF₆⁻-based ILs?
- Methodology :
- Multi-Technique Approach : Combine NMR (³¹P for PF₆⁻ degradation), ion chromatography (for F⁻/PO₄³⁻ detection), and XPS (surface analysis of electrode interfaces).
- Case Study : Conflicting reports on PF₆⁻ stability under acidic vs. neutral conditions can be reconciled by tracking HF generation via pH-controlled experiments .
Data Contradictions and Mitigation Strategies
- Thermal Stability vs. Hydrolysis : While TGA indicates high thermal stability (>300°C), PF₆⁻ hydrolyzes rapidly in acidic aqueous media. Researchers must pre-dry ILs and avoid protic solvents in electrochemical applications .
- Electrochemical Limits : Discrepancies in anodic stability values arise from impurities (e.g., residual water). Use Karl Fischer titration to ensure water content <50 ppm before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
